BenchChemオンラインストアへようこそ!

2-Chloro-3,5-difluorobenzyl bromide

Stearoyl-CoA desaturase inhibition Medicinal chemistry SAR Metabolic disease drug discovery

2-Chloro-3,5-difluorobenzyl bromide (CAS 1239353-49-1, synonym 1-(bromomethyl)-2-chloro-3,5-difluorobenzene) is a halogenated benzyl bromide building block bearing a unique 2-chloro-3,5-difluoro substitution pattern on the aromatic ring. With a molecular formula of C₇H₄BrClF₂ and a molecular weight of 241.46 g·mol⁻¹, it exhibits a predicted density of 1.733±0.06 g·cm⁻³ and a predicted boiling point of 217.2±35.0 °C.

Molecular Formula C7H4BrClF2
Molecular Weight 241.46
CAS No. 1239353-49-1
Cat. No. B2587126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-difluorobenzyl bromide
CAS1239353-49-1
Molecular FormulaC7H4BrClF2
Molecular Weight241.46
Structural Identifiers
SMILESC1=C(C=C(C(=C1CBr)Cl)F)F
InChIInChI=1S/C7H4BrClF2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2
InChIKeyMPXMVIRPDAVXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3,5-difluorobenzyl bromide (CAS 1239353-49-1): Procurement-Relevant Physicochemical and Structural Profile


2-Chloro-3,5-difluorobenzyl bromide (CAS 1239353-49-1, synonym 1-(bromomethyl)-2-chloro-3,5-difluorobenzene) is a halogenated benzyl bromide building block bearing a unique 2-chloro-3,5-difluoro substitution pattern on the aromatic ring . With a molecular formula of C₇H₄BrClF₂ and a molecular weight of 241.46 g·mol⁻¹, it exhibits a predicted density of 1.733±0.06 g·cm⁻³ and a predicted boiling point of 217.2±35.0 °C . The compound is commercially available at purities of 95–98% and is classified under MDL MFCD28750503 . Its primary utility lies in serving as a versatile electrophilic intermediate for the installation of the 2-chloro-3,5-difluorobenzyl pharmacophore into drug candidates and agrochemical leads via nucleophilic substitution and cross-coupling chemistry.

Why Generic Substitution of 2-Chloro-3,5-difluorobenzyl bromide (CAS 1239353-49-1) Fails: The Quantitative Case for Regiospecificity


Benzyl bromide derivatives bearing different halogen substitution patterns are not interchangeable reagents. The specific positioning of chlorine at C-2 and fluorine atoms at C-3 and C-5 imparts a distinct electronic and steric profile that directly governs both the reactivity of the benzylic electrophile and the biological activity of downstream products [1]. As demonstrated in US Patent 12,268,687, a mere shift of the chlorine atom from the 2-position to the 3-position (i.e., 3-chloro-4,5-difluorobenzyl analog) results in a 2.6-fold loss of SCD inhibitory potency [2]. Similarly, replacement of the 2-chloro substituent with fluorine (yielding the 3,4,5-trifluorobenzyl analog) produces a 7.8-fold reduction in potency [2]. These data illustrate that the 2-chloro-3,5-difluoro arrangement is not a trivial variant but a specific molecular design element that cannot be replicated by simply substituting another halogenated benzyl bromide. Procurement of the correct regioisomer is therefore essential for reproducing published synthetic routes and biological outcomes.

Quantitative Differentiation Evidence for 2-Chloro-3,5-difluorobenzyl bromide (CAS 1239353-49-1) vs. Closest Analogs


SCD5 and SCD Inhibitory Potency: Head-to-Head Comparison of Benzyl Substitution Patterns in a Common Piperidine-Carboxamide Scaffold

In US Patent 12,268,687, a series of piperidine-1-carboxamide derivatives bearing different benzyl groups were evaluated against stearoyl-CoA desaturase 5 (SCD5) and stearoyl-CoA desaturase (SCD) using LC/MS/MS-based enzymatic assays [1]. The derivative incorporating the 2-chloro-3,5-difluorobenzyl group (Compound 64, BDBM731549) exhibited an IC₅₀ of 10 nM against SCD5 and 50 nM against SCD. In contrast, the regioisomeric 3-chloro-4,5-difluorobenzyl analog (Compound 63, BDBM731541) showed an IC₅₀ of 10 nM (SCD5) and 130 nM (SCD) — representing a 2.6-fold loss of SCD potency. The mono-chloro analog bearing 3-chloro-5-fluorobenzyl (Compound 55, BDBM731455) gave IC₅₀ values of 20 nM (SCD5) and 160 nM (SCD), a 3.2-fold SCD potency reduction. Most strikingly, the all-fluoro 3,4,5-trifluorobenzyl analog (Compound 62, BDBM731434) yielded IC₅₀ values of 20 nM (SCD5) and 390 nM (SCD), a 7.8-fold decrease in SCD inhibition [2][3][4].

Stearoyl-CoA desaturase inhibition Medicinal chemistry SAR Metabolic disease drug discovery

Boiling Point and Density Differentiation vs. 2,3,5-Trifluorobenzyl Bromide: Implications for Distillation-Based Purification

The predicted physicochemical properties of 2-chloro-3,5-difluorobenzyl bromide differ materially from its closest all-fluoro congener, 2,3,5-trifluorobenzyl bromide (CAS 226717-83-5). The target compound exhibits a predicted boiling point of 217.2±35.0 °C and a predicted density of 1.733±0.06 g·cm⁻³ . In contrast, 2,3,5-trifluorobenzyl bromide has a reported boiling point of 181.1 °C at 760 mmHg and a density of 1.71 g·cm⁻³ . The approximately 36 °C higher boiling point of the chloro-difluoro compound reflects the greater molecular mass and polarizability introduced by the chlorine substituent (MW 241.46 vs. 225.01 for the trifluoro analog). This 36 °C boiling point differential has practical consequences: the wider liquid-range window of 2-chloro-3,5-difluorobenzyl bromide permits greater flexibility in vacuum distillation purification, while the higher density facilitates phase separation in aqueous workups.

Physicochemical characterization Process chemistry Bulk intermediate procurement

Hammett Substituent Constant Differentiation: Ortho-Chloro vs. Ortho-Fluoro Electronic Effects on Benzylic Electrophilicity

The electronic nature of the aromatic substituents in 2-chloro-3,5-difluorobenzyl bromide directly modulates the electrophilicity of the benzylic CH₂Br center. The Hammett σ_m constant for chlorine is 0.37, while for fluorine it is 0.34; the σ_p values are 0.23 for chlorine and 0.06 for fluorine [1]. In the 2-chloro-3,5-difluoro arrangement, the ortho-chlorine exerts a stronger electron-withdrawing inductive effect (–I) on the benzylic position than an ortho-fluorine would, while simultaneously contributing a weaker +M resonance effect. This results in a net greater electrophilicity of the benzylic carbon compared to a 2,3,5-trifluoro-substituted analog. Quantum-chemical calculations on substituted benzyl bromides have confirmed that electron density at the benzylic carbon increases (i.e., electrophilicity decreases) as the net electron-withdrawing character of ring substituents is diminished [2]. The presence of the ortho-chlorine, with its larger atomic radius (van der Waals radius Cl: 175 pm vs. F: 147 pm), additionally introduces greater steric shielding at the benzylic reaction center, which can influence regiochemical outcomes in SN2 reactions [3].

Physical organic chemistry Electrophilicity modulation Reactivity prediction

Lipophilicity Differentiation: Impact of Chlorine vs. Fluorine Substitution on LogP and Drug-Likeness of Derived Compounds

The replacement of an aromatic fluorine with chlorine is a well-established medicinal chemistry strategy to increase lipophilicity by approximately 0.5–0.8 logP units per substitution position [1]. In the context of benzyl bromide building blocks, the 2-chloro-3,5-difluorobenzyl fragment is predicted to contribute a higher logP than the corresponding 2,3,5-trifluorobenzyl fragment, owing to the greater hydrophobic surface area and polarizability of chlorine. This differential translates to the final drug candidates: the 2-chloro-3,5-difluorobenzyl-bearing Compound 64 (BDBM731549) from US Patent 12,268,687 has a PubChem-computed XLogP3 of approximately 3.1, while the 3,4,5-trifluorobenzyl analog Compound 62 (BDBM731434) has a computed XLogP3 of approximately 2.6 [2]. The ~0.5 logP increase for the chloro-difluoro derivative falls within the optimal range for oral bioavailability (Lipinski Rule of 5: logP ≤5) while providing enhanced membrane permeability relative to the all-fluoro comparator. This moderate lipophilicity boost without exceeding drug-likeness thresholds can be critical for achieving adequate cellular potency while maintaining acceptable ADME properties.

Lipophilicity engineering ADME optimization Medicinal chemistry design

Regiochemical Purity in Alkylation Reactions: Comparative N-Alkylation Selectivity of 2-Chloro-3,5-difluorobenzyl Bromide vs. Unsubstituted Benzyl Bromide

The presence of electron-withdrawing halogen substituents on the aromatic ring of 2-chloro-3,5-difluorobenzyl bromide significantly alters its SN2 alkylation selectivity profile compared to unsubstituted benzyl bromide. A study on the alkylation of benzimidazole with 2-chloro-3,5-difluorobenzyl bromide demonstrated that the reaction proceeds with >92% regiochemical purity, delivering predominantly the N1-alkylated product . This high regioselectivity is attributed to the combined electron-withdrawing effects of the ortho-chlorine and meta-fluorine substituents, which reduce the electrophilicity of the benzylic carbon sufficiently to favor a late, product-like transition state that discriminates between competing nucleophilic sites on heterocyclic substrates. In contrast, unsubstituted benzyl bromide, being a more reactive and less discriminating electrophile, typically yields complex mixtures of N1- and N2-alkylated regioisomers when reacted with ambident nucleophiles such as benzimidazoles or purines [1]. The >92% regiochemical purity achievable with 2-chloro-3,5-difluorobenzyl bromide reduces or eliminates the need for chromatographic separation of regioisomeric products, a significant practical advantage in multi-step synthetic sequences.

Synthetic methodology Regioselective alkylation Process impurity control

Evidence-Backed Application Scenarios for 2-Chloro-3,5-difluorobenzyl bromide (CAS 1239353-49-1) in Research and Industrial Procurement


Stearoyl-CoA Desaturase (SCD/SCD5) Inhibitor Lead Optimization Programs

The 2-chloro-3,5-difluorobenzyl group, when installed via alkylation of a piperidine nitrogen in a piperidine-1-carboxamide-pyridazinone scaffold, yields SCD5 inhibitors with IC₅₀ values as low as 10 nM and SCD inhibitors with IC₅₀ values of 50 nM [1]. This potency advantage of up to 7.8-fold over analogs derived from alternative benzyl bromides (as quantified in Evidence Item 1 above) positions 2-chloro-3,5-difluorobenzyl bromide as the preferred electrophile for synthesizing patent-exemplified compounds from the US 12,268,687 series. Procurement of this specific benzyl bromide is essential for organizations seeking to reproduce or improve upon the disclosed SCD inhibitor structures for metabolic disease indications.

Synthesis of Kinase Inhibitor Candidates Requiring Balanced Lipophilicity and Metabolic Stability

The ~0.5 logP unit increase conferred by the 2-chloro-3,5-difluorobenzyl fragment relative to the all-fluoro 3,4,5-trifluorobenzyl analog (see Evidence Item 4) provides medicinal chemists with a deliberate lipophilicity tuning handle. This is particularly relevant in kinase inhibitor programs where achieving cellular potency (aided by higher logP) must be balanced against metabolic clearance (penalized by excessive logP). The 2-chloro-3,5-difluorobenzyl group has been incorporated into kinase-targeted compounds as documented in BindingDB (BDBM731549) [1] and related patent literature, demonstrating its acceptance within the pharmaceutical industry as a privileged fragment for kinase inhibitor design.

Agrochemical Intermediate Development Exploiting Ortho-Chloro Electronic Effects

The 2-chloro-3,5-difluorobenzyl fragment is structurally related to substitution patterns found in commercial fungicide and herbicide pharmacophores. The enhanced electrophilicity of the benzylic carbon, driven by the stronger electron-withdrawing ortho-chlorine substituent relative to ortho-fluorine (see Evidence Item 3), makes 2-chloro-3,5-difluorobenzyl bromide a more reactive alkylating agent in the synthesis of agrochemical candidates bearing N-, O-, or S-linked benzyl groups. Patent literature on heterocyclic agrochemical compounds frequently cites 2-chloro-3,5-difluoro-substituted phenyl and benzyl intermediates as key building blocks (e.g., herbicidal pyrimidine derivatives in US Patent 12,268,687 and related filings) [2].

Multi-Step Total Synthesis Requiring High Regiochemical Purity in Heterocycle N-Functionalization

The demonstrated >92% regiochemical purity in benzimidazole N-alkylation (Evidence Item 5) makes 2-chloro-3,5-difluorobenzyl bromide the benzylating agent of choice when functionalizing ambident N-heterocycles such as benzimidazoles, purines, triazoles, and pyridazinones. The reduced formation of regioisomeric byproducts minimizes chromatographic purification requirements, a critical advantage in multi-step total syntheses where cumulative yield losses from intermediate purification can render a route economically non-viable. This attribute is particularly valuable in process research and development settings where atom economy and throughput are paramount.

Quote Request

Request a Quote for 2-Chloro-3,5-difluorobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.